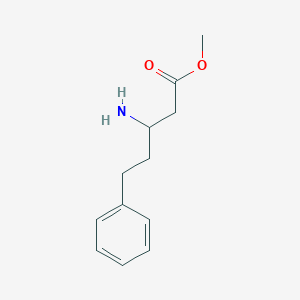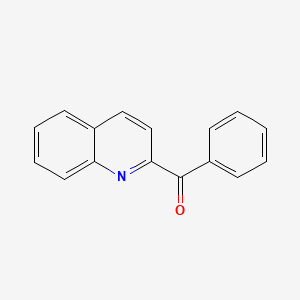![molecular formula C23H26ClN3O3S B2527706 3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189646-78-3](/img/structure/B2527706.png)
3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves a three-component condensation process. This process includes the reaction of dialkylphenols with isobutyraldehyde and nitriles in the presence of concentrated sulfuric acid as a catalyst. Specifically, the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been demonstrated by reacting 2,6-dimethylphenol with isobutyraldehyde and nitriles . Similarly, the interaction of 2,5-dialkylphenols with isobutyraldehyde and nitriles also leads to the formation of related spirocyclic compounds . These synthetic routes are significant as they provide a method for creating a variety of spirocyclic compounds, which can be further functionalized to achieve desired chemical properties.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, such as those mentioned in the provided papers, is characterized by the presence of a spiro linkage that connects two cyclic systems. In the case of the compounds synthesized in these studies, the spiro linkage connects a decahydronaphthalene system to a pyrrolidine ring. The presence of substituents like tert-butyl and chlorophenylsulfonyl groups can significantly influence the electronic and steric properties of the molecule, which in turn affects its reactivity and potential applications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these spirocyclic compounds are typically facilitated by the strong acidic conditions provided by concentrated sulfuric acid. This acid acts as a catalyst, promoting the condensation of the starting materials. The reactivity of the spirocyclic compounds can be further explored by studying their behavior in various chemical environments, which may include reactions with nucleophiles, electrophiles, or other reagents that can interact with the functional groups present on the spirocyclic framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized spirocyclic compounds are influenced by their molecular structure. The presence of bulky substituents such as the tert-butyl group can increase the molecular weight and steric hindrance, potentially affecting the compound's solubility and melting point. The chlorophenylsulfonyl group is likely to contribute to the compound's acidity or basicity, as well as its potential for forming hydrogen bonds. These properties are crucial for understanding the behavior of the compounds in different environments and can guide their application in various fields, such as pharmaceuticals or materials science .
Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, analogous to the compound of interest, were synthesized from the reaction of 4-piperidone benzoylhydrazones with appropriate nitrilimines. These compounds showed significant antimicrobial activity against several microbial strains, demonstrating the potential of this chemical framework in developing antimicrobial agents (Dalloul et al., 2017).
Antimicrobial and Antiviral Applications
The triazolinone biphenylsulfonamide derivatives, closely related to the chemical structure , were investigated as orally active angiotensin II antagonists with potent AT1 receptor affinity. Some compounds displayed high AT1 affinity and were evaluated for their antiviral and antimicrobial efficacy, suggesting the versatility of such structures in therapeutic applications (Ashton et al., 1994).
Materials Science Applications
Compounds based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been synthesized for applications in materials science, particularly for thermally activated delayed fluorescence. These materials demonstrate the potential of such chemical structures in the development of new organic materials for electronic and photonic applications (Huang et al., 2014).
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-8-(3-chlorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3S/c1-22(2,3)17-9-7-16(8-10-17)20-21(28)26-23(25-20)11-13-27(14-12-23)31(29,30)19-6-4-5-18(24)15-19/h4-10,15H,11-14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAFMLWATUDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)

![7-(furan-2-ylmethyl)-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2527625.png)
![N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2527630.png)
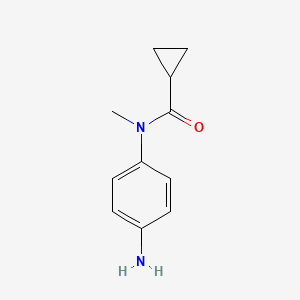
![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)
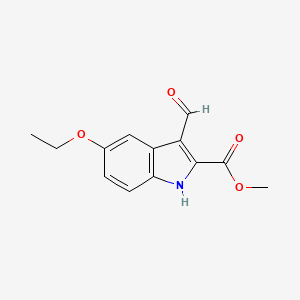
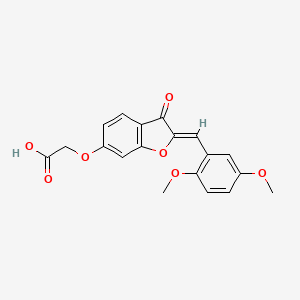
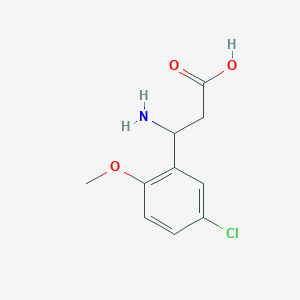
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2527636.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2527637.png)
